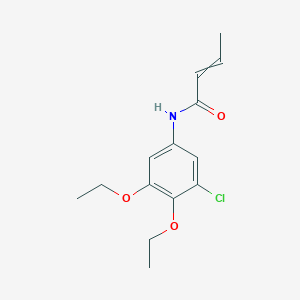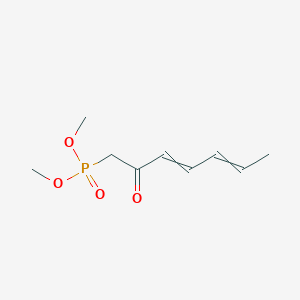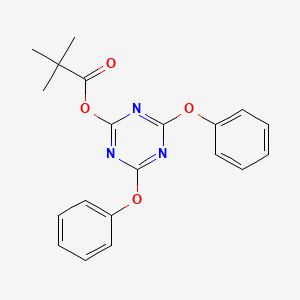
4,6-Diphenoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diphenoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with phenol derivatives under basic conditions. The chlorine atoms in the triazine ring are sequentially displaced by aryloxy groups to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis approach to streamline the process and reduce the need for isolating intermediates. This method can start from readily available raw materials and proceed through a series of substitution reactions to achieve high yields of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the phenoxy groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include substituted triazine derivatives and phenol or its derivatives .
Scientific Research Applications
4,6-Diphenoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Diphenoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate involves its interaction with nucleophiles, leading to the displacement of phenoxy groups. This concerted displacement mechanism is characterized by strong coupling between bond formation and bond fission, resulting in the formation of new triazine derivatives . The compound’s ability to stabilize polymers is attributed to its low volatility and tendency to chelate with catalyst residues .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: This compound is similar in structure but contains a hexyl group instead of a dimethylpropanoate group.
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: Another triazine derivative with a carbazole moiety.
Uniqueness
4,6-Diphenoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
91889-75-7 |
|---|---|
Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(4,6-diphenoxy-1,3,5-triazin-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H19N3O4/c1-20(2,3)16(24)27-19-22-17(25-14-10-6-4-7-11-14)21-18(23-19)26-15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
GALHLYSZPALQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine](/img/structure/B14351972.png)
![4-(Phenylsulfanyl)-4-[(propan-2-yl)oxy]butane-1,2,3-triol](/img/structure/B14351975.png)
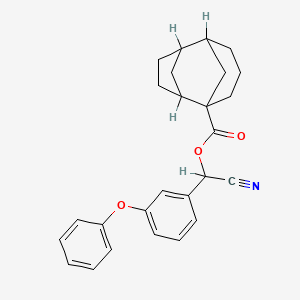
![2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14351980.png)
methanone](/img/structure/B14351992.png)
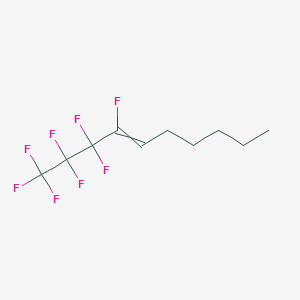
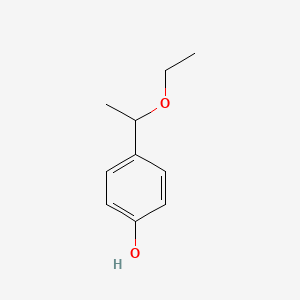
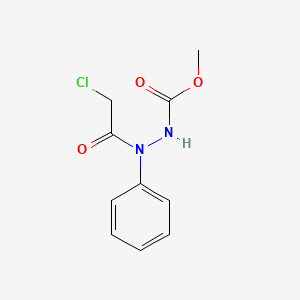
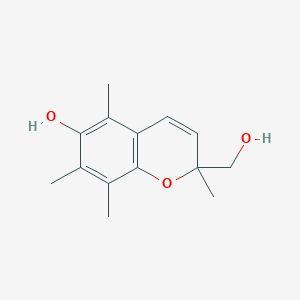
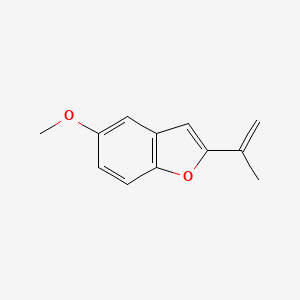
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)

